molecular formula C11H16N2O B7595139 N-(2-pyridin-4-ylethyl)butanamide

N-(2-pyridin-4-ylethyl)butanamide

Katalognummer: B7595139
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: JQSYVHKNPKLTHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-pyridin-4-ylethyl)butanamide is a butanamide derivative featuring a pyridin-4-yl ethyl group attached to the nitrogen atom.

Eigenschaften

IUPAC Name

N-(2-pyridin-4-ylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-11(14)13-9-6-10-4-7-12-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSYVHKNPKLTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Amidation via Acid Chlorides

The most widely reported method involves reacting butanoyl chloride with 2-(pyridin-4-yl)ethylamine. This approach typically employs polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Triethylamine (Et₃N) is added to neutralize HCl generated during the reaction, driving the equilibrium toward amide formation. A representative reaction is:

Butanoyl chloride+2-(Pyridin-4-yl)ethylamineEt3N, DCMN-(2-Pyridin-4-ylethyl)butanamide+HCl\text{Butanoyl chloride} + \text{2-(Pyridin-4-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(2-Pyridin-4-ylethyl)butanamide} + \text{HCl}

Yields under these conditions range from 75–91%, depending on purification methods.

Coupling Agent-Mediated Synthesis

Alternative routes utilize carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid precursor. This method avoids handling corrosive acid chlorides and is preferred for sensitive substrates. For example, butanoic acid is activated with EDCI/HOBt in DMF, followed by addition of 2-(pyridin-4-yl)ethylamine. The reaction proceeds at 0–5°C to minimize racemization, achieving yields of 85–90% after column chromatography.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

Comparative studies highlight solvent impacts on reaction efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
DCM0 → 257895
DMF0 → 258998
Cyrene™0 → 258297

Cyrene™, a bio-based solvent derived from renewable feedstocks, offers a sustainable alternative to DMF while maintaining competitive yields. Its low toxicity and high boiling point (220°C) facilitate easy recovery and reuse.

Purification Techniques

Post-synthetic purification significantly affects product quality:

  • Column Chromatography : Silica gel with methanol/DCM (1:9) eluent achieves >98% purity but requires large solvent volumes.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with 99% purity, suitable for pharmaceutical applications.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols adopt continuous flow reactors to enhance scalability and safety. Key advantages include:

  • Precision Temperature Control : Reactions occur in narrow channels with rapid heat dissipation, enabling exothermic amidation at 50°C without thermal degradation.

  • Reduced Solvent Consumption : Solvent usage decreases by 40% compared to batch processes.

Catalytic Innovations

Heterogeneous catalysts such as immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free amidation at 60°C. This method achieves 92% conversion in 12 hours, with catalysts reusable for five cycles without significant activity loss.

Green Chemistry Approaches

Cyrene™ as a Sustainable Solvent

Recent work demonstrates Cyrene™’s efficacy in amide synthesis. The solvent’s dipole moment (4.1 D) facilitates polar transition states, while its low environmental impact aligns with green chemistry principles. A waste analysis shows 58% lower hazardous waste generation compared to DMF-based protocols.

Atom-Economical One-Pot Syntheses

Integrated one-pot methods combine carboxylic acid activation and amidation without intermediate isolation. For example, butanoic acid is treated with oxalyl chloride in situ, followed by immediate amine addition. This approach reduces processing time by 30% and improves atom economy to 89%.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Common issues include:

  • Pyridine Ring Alkylation : Occurs at >50°C, producing N-alkylated byproducts. Mitigated by maintaining temperatures below 25°C.

  • Hydrolysis of Acid Chlorides : Rapid reaction with ambient moisture necessitates anhydrous conditions and molecular sieves.

Scalability Limitations

Batch processes face mixing inefficiencies at >10 kg scales. Transitioning to oscillatory flow reactors resolves this by ensuring uniform mixing across production volumes .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-pyridin-4-ylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

N-(2-pyridin-4-ylethyl)butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-pyridin-4-ylethyl)butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

A. 4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)
  • Structure : Contains a piperidinyl core, phenylethyl group, and 4-methoxyphenyl substituent.
  • Key Differences :
    • The target compound substitutes the piperidine ring with a pyridine moiety, reducing basicity and altering electron distribution.
    • The methoxyphenyl group in 4-Methoxybutyrylfentanyl enhances lipophilicity (logP ~3.5–4.0), whereas the pyridinylethyl group in the target compound may lower logP (~2.0–2.5) due to pyridine’s polarity.
  • Biological Activity : 4-Methoxybutyrylfentanyl acts as a µ-opioid receptor agonist, typical of fentanyl analogs. The pyridine substitution in the target compound likely eliminates opioid activity, as pyridine lacks the piperidine scaffold critical for receptor binding .
B. N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
  • Structure : Features a fully substituted piperidine ring with four methyl groups.
  • Key Differences :
    • The tetramethylpiperidine group confers extreme steric hindrance and high lipophilicity (predicted logP ~3.8), contrasting with the pyridinylethyl group’s moderate polarity.
    • The target compound’s pyridine ring may engage in π-π stacking or hydrogen bonding, absent in the methylated piperidine analog.
  • Stability : Methyl groups in the piperidine derivative improve metabolic stability, whereas the pyridine ring in the target compound may undergo oxidative metabolism at the ethyl linker .
C. Stereochemically Complex Butanamides (Pharmacopeial Forum Examples)
  • Structure: Includes variants like (R)- and (S)-configured butanamides with phenoxy, hydroxy, and tetrahydropyrimidinyl substituents.
  • Key Differences: These compounds exhibit multi-ring systems and hydroxyl groups, enhancing hydrophilicity (logP ~1.5–2.0) compared to the target compound.

Physicochemical and Pharmacokinetic Data Table

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Notable Functional Groups
N-(2-pyridin-4-ylethyl)butanamide ~206.3 2.2 ~10–15 (in DMSO) Pyridine, ethyl linker
4-Methoxybutyrylfentanyl 424.5 3.8 ~5–10 (in DMSO) Piperidine, methoxyphenyl
N-(tetramethylpiperidin-4-yl)butanamide 226.4 3.5 ~1–2 (in water) Tetramethylpiperidine
Pharmacopeial Forum Derivatives 550–600 1.5–2.0 ~0.5–1 (in water) Hydroxy, tetrahydropyrimidinyl

Research Findings and Implications

  • Receptor Specificity : Pyridine-containing compounds like N-(2-pyridin-4-ylethyl)butanamide are less likely to exhibit opioid activity compared to piperidine-based analogs (e.g., 4-Methoxybutyrylfentanyl) due to altered electronic profiles .
  • Metabolic Pathways : The ethyl linker in the target compound may be susceptible to cytochrome P450 oxidation, whereas methylated piperidine derivatives resist degradation .
  • Therapeutic Potential: Simplified structures (e.g., the target compound) may serve as intermediates for drug discovery, while complex derivatives (e.g., Pharmacopeial Forum compounds) target enzymes requiring multi-point binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.